2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine
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Overview
Description
2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine typically involves the reaction of 3-methylpyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets. It acts as a selective beta-2 adrenergic receptor agonist, stimulating the dilation of bronchial smooth muscles and increasing airflow in the lungs. Additionally, it modulates the immune response by stimulating the production of interleukin-10, an anti-inflammatory cytokine.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpyridin-3-yl)ethan-1-amine
- 2-(3-Methylpyridin-4-yl)ethan-1-amine
- 2-(5-Methylpyridin-2-yl)ethan-1-amine
Uniqueness
2-((3-Methylpyridin-2-yl)oxy)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a beta-2 adrenergic receptor agonist and modulate immune responses sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C8H12N2O/c1-7-3-2-5-10-8(7)11-6-4-9/h2-3,5H,4,6,9H2,1H3 |
InChI Key |
LBHSTIMFYIUSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)OCCN |
Origin of Product |
United States |
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